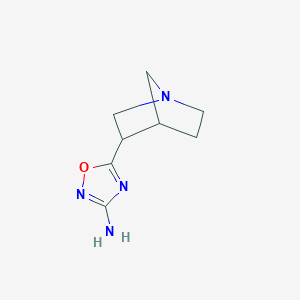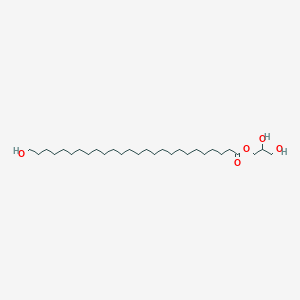
3-Bromo-3-(4-nitrophenyl)-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-3-(4-nitrophenyl)-3H-diazirine, also known as BNPD or diazirine, is a diazirine-based photoaffinity labeling reagent. It is a small molecule that can be used to covalently attach to and crosslink with biomolecules such as proteins, nucleic acids, and lipids. The covalent attachment of BNPD to biomolecules can help to identify and characterize their interactions, functions, and structures.
作用機序
The mechanism of action of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. The carbene intermediate can then react with nearby biomolecules, forming covalent bonds with them. The covalent attachment of this compound to biomolecules can cause changes in their structures and functions, allowing the identification and characterization of their interactions.
Biochemical and Physiological Effects:
The covalent attachment of this compound to biomolecules can cause changes in their structures and functions, leading to various biochemical and physiological effects. For example, the labeling of specific amino acid residues in proteins can affect their enzymatic activity, binding affinity, and conformational changes. The labeling of nucleic acids and lipids can affect their stability, interactions, and localization.
実験室実験の利点と制限
The advantages of using 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in lab experiments include its high specificity, versatility, and ease of use. This compound can be used to label a wide range of biomolecules, allowing the identification and characterization of their interactions and functions. The limitations of using this compound in lab experiments include its potential toxicity, low yield of synthesis, and limited availability. This compound can also cause nonspecific labeling and crosslinking, leading to false-positive results.
将来の方向性
There are several future directions for the use of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine in scientific research. One direction is to develop new methods for the synthesis of this compound with higher yield and purity. Another direction is to optimize the labeling conditions for different types of biomolecules, such as proteins, nucleic acids, and lipids. A third direction is to combine this compound with other labeling and imaging techniques, such as fluorescence microscopy and electron microscopy, to obtain more detailed information about the structure and function of biomolecules. A fourth direction is to apply this compound to study the interactions and functions of biomolecules in complex biological systems, such as cells and tissues.
合成法
3-Bromo-3-(4-nitrophenyl)-3H-diazirine can be synthesized from 4-nitrophenylacetic acid and bromoacetyl bromide via a multistep reaction process. The synthesis process involves the formation of an intermediate compound, 3-(4-nitrophenyl)-3-bromoacrylic acid, which is then converted to this compound by reacting with triethylamine and triphenylphosphine under reflux conditions. The yield of the synthesis process is typically around 40-50%.
科学的研究の応用
3-Bromo-3-(4-nitrophenyl)-3H-diazirine has been widely used in scientific research to study the interactions and functions of biomolecules. It can be used to label specific amino acid residues in proteins, such as lysine, histidine, and cysteine, by forming covalent bonds with them upon exposure to UV light. The labeled proteins can then be identified and characterized by various methods, such as mass spectrometry, gel electrophoresis, and Western blotting. This compound can also be used to label nucleic acids and lipids, allowing the identification and characterization of their interactions with other biomolecules.
特性
IUPAC Name |
3-bromo-3-(4-nitrophenyl)diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKMGKMERZZSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471792 |
Source


|
| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115127-49-6 |
Source


|
| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

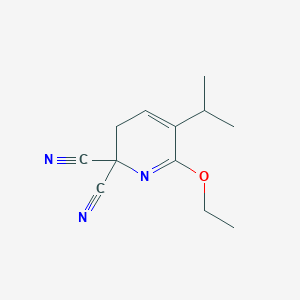
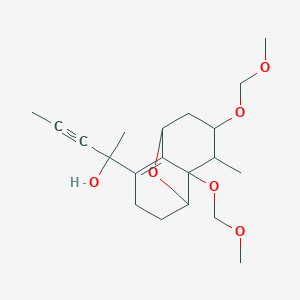


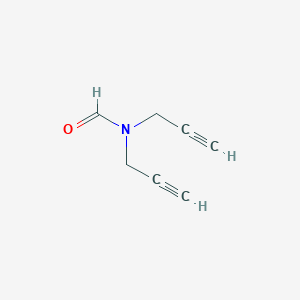


![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)
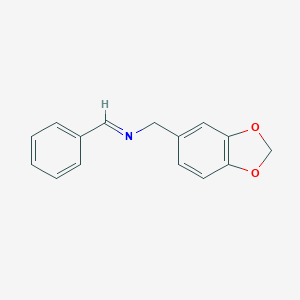

![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)

